![molecular formula C9H7Cl2NO3 B1621990 2-Chloro-5-[(chloroacetyl)amino]benzoic acid CAS No. 869950-77-6](/img/structure/B1621990.png)
2-Chloro-5-[(chloroacetyl)amino]benzoic acid
Overview
Description
“2-Chloro-5-[(chloroacetyl)amino]benzoic acid” is a chemical compound with the CAS Number: 869950-77-6 . It has a molecular weight of 248.06 and its linear formula is C9H7Cl2NO3 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-[(chloroacetyl)amino]benzoic acid” can be represented by the InChI string:InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-2-1-5(11)3-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
. The Canonical SMILES representation is C1=CC(=C(C=C1Cl)C(=O)O)NC(=O)CCl
. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-[(chloroacetyl)amino]benzoic acid” include a molecular weight of 248.06 g/mol . It has a topological polar surface area of 66.4 Ų . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 .Scientific Research Applications
Chemical Research
“2-Chloro-5-[(chloroacetyl)amino]benzoic acid” is a chemical compound with the CAS Number: 869950-77-6 . It’s used in various chemical research due to its unique structure and properties .
Disease-Modifying Antirheumatic Drugs (DMARDs)
While not directly mentioned for “2-Chloro-5-[(chloroacetyl)amino]benzoic acid”, similar compounds such as “2-Amino-5-chlorobenzoic acid” have been used in the preparation of disease-modifying antirheumatic drugs (DMARDs) . It’s possible that “2-Chloro-5-[(chloroacetyl)amino]benzoic acid” could have similar applications.
Peptide Synthesis
Again, while not directly mentioned for “2-Chloro-5-[(chloroacetyl)amino]benzoic acid”, similar compounds like “5-Amino-2-chlorobenzoic acid” have been used in peptide synthesis . Given the structural similarities, “2-Chloro-5-[(chloroacetyl)amino]benzoic acid” might also be used in this field.
properties
IUPAC Name |
2-chloro-5-[(2-chloroacetyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-5-1-2-7(11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMJNLFFBNGTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401821 | |
Record name | 2-chloro-5-[(2-chloroacetyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(chloroacetyl)amino]benzoic acid | |
CAS RN |
869950-77-6 | |
Record name | 2-chloro-5-[(2-chloroacetyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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